molecular formula C11H14N2O3 B2709361 (2S,5R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one CAS No. 1046046-43-8

(2S,5R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one

Cat. No.: B2709361
CAS No.: 1046046-43-8
M. Wt: 222.244
InChI Key: YWVXTXRVYLHDQS-UMYMBVSISA-N
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Description

(2S,5R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[321]octan-4-one is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the dioxabicyclo octane structure. Key reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The pyrazole ring and dioxabicyclo framework can undergo substitution reactions with different reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(2S,5R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,5R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and bicyclic structures with comparable chemical properties. Examples include:

  • (2S,5R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one analogs with different substituents on the pyrazole ring.
  • Bicyclic compounds with similar dioxabicyclo frameworks but different functional groups.

Uniqueness

What sets (2S,5R)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[321]octan-4-one apart is its specific combination of the pyrazole ring and dioxabicyclo octane structure, which imparts unique chemical and biological properties

Properties

IUPAC Name

(2S,5R)-2-(3,5-dimethylpyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-6-3-7(2)13(12-6)8-4-9(14)11-15-5-10(8)16-11/h3,8,10-11H,4-5H2,1-2H3/t8-,10?,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVXTXRVYLHDQS-UMYMBVSISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CC(=O)C3OCC2O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1[C@H]2CC(=O)[C@@H]3OCC2O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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